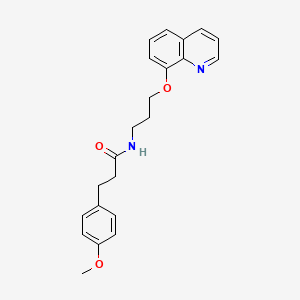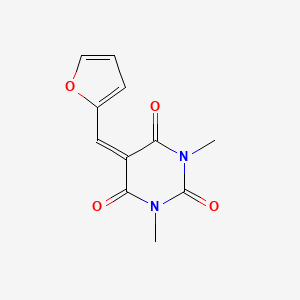![molecular formula C12H10FN2NaO2 B2966545 Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197061-70-2](/img/structure/B2966545.png)
Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzimidazole intermediate with cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base like sodium hydride.
Formation of the Sodium Salt:
- The final step involves neutralizing the carboxylic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
- Using continuous flow reactors for better control over reaction conditions.
- Employing high-throughput screening for catalyst and solvent optimization.
- Implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the benzimidazole ring or the fluorine substituent, potentially yielding partially or fully reduced products.
Substitution: The fluorine atom on the benzimidazole ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Hydroxylated benzimidazole derivatives.
Reduction: Reduced benzimidazole or cyclopropylmethyl derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the fluorine atom.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the development of metal-organic frameworks (MOFs).
Biology:
- Investigated for its potential as an antimicrobial or antifungal agent due to the known activity of benzimidazole derivatives.
- Explored for its potential use in enzyme inhibition studies.
Medicine:
- Potential applications in drug development, particularly for targeting specific enzymes or receptors.
- Studied for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of agrochemicals for pest control.
作用机制
Target of Action
Imidazoles are a class of compounds that have a wide range of targets due to their versatile structure. They are key components in many functional molecules used in various applications . .
Mode of Action
The mode of action of imidazoles can vary greatly depending on the specific compound and its target. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Result of Action
The result of the action of imidazoles can vary greatly depending on the specific compound and its target. Some imidazole derivatives have been shown to have antitumor potential against different cell lines . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzimidazole Core:
- Starting with an ortho-phenylenediamine derivative, the benzimidazole core is formed through a cyclization reaction with a suitable carboxylic acid or ester under acidic or basic conditions.
- Example: Heating ortho-phenylenediamine with 4-fluorobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid.
相似化合物的比较
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
4-Fluorobenzimidazole: Similar structure but lacks the cyclopropylmethyl group, which may affect its biological activity.
Cyclopropylmethyl-benzimidazole: Lacks the fluorine atom, potentially altering its chemical reactivity and biological properties.
Uniqueness:
- The combination of the cyclopropylmethyl group and the fluorine atom in Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate provides a unique steric and electronic environment, which can enhance its interaction with biological targets and improve its pharmacokinetic properties.
属性
IUPAC Name |
sodium;1-(cyclopropylmethyl)-4-fluorobenzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2.Na/c13-8-2-1-3-9-10(8)14-11(12(16)17)15(9)6-7-4-5-7;/h1-3,7H,4-6H2,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXRTCJNFWOIEP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C(=CC=C3)F)N=C2C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2966465.png)
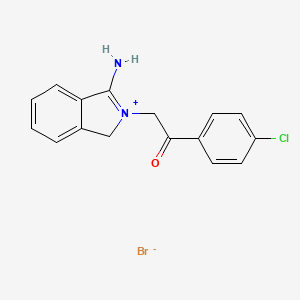
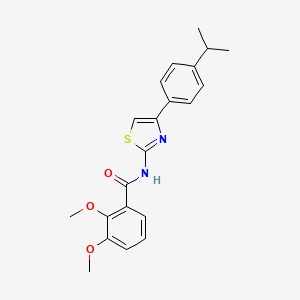
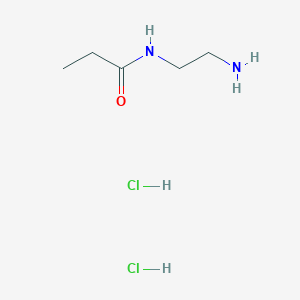
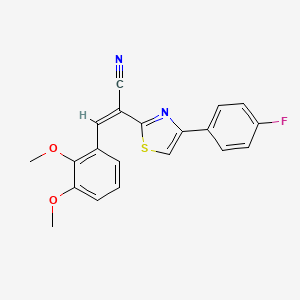
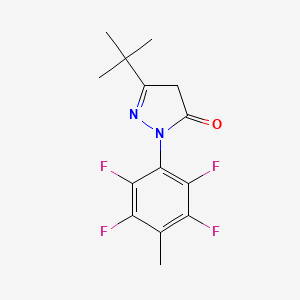
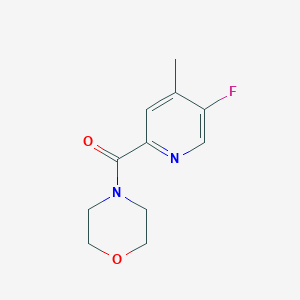
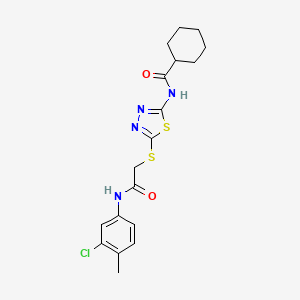
![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)

![4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2966478.png)
![rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2966479.png)
